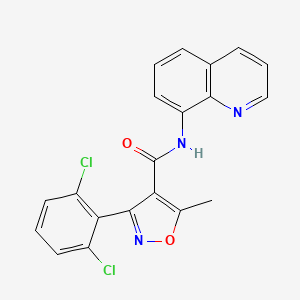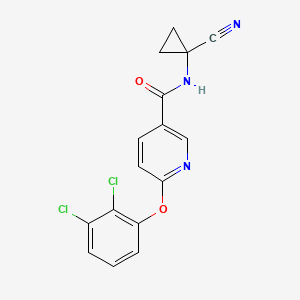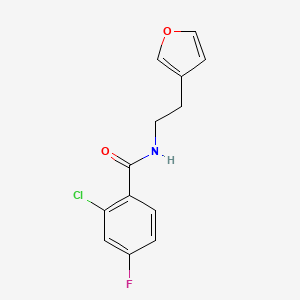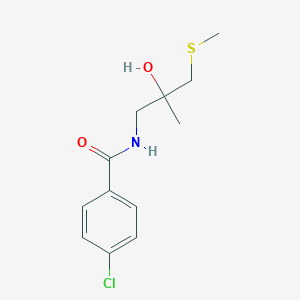![molecular formula C25H25N3O4S B2505814 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 955736-46-6](/img/structure/B2505814.png)
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide" is a complex molecule that may be related to various benzothiazole derivatives which have been studied for their biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their antiproliferative, antioxidant, diuretic, anticancer, antiarrhythmic, serotonin antagonist, antianxiety, and antimicrobial activities, as well as their potential as inhibitors of stearoyl-CoA desaturase-1 (SCD-1).
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of appropriate carboxylic acids or their derivatives with amines or other nucleophiles. For instance, biphenyl benzothiazole-2-carboxamide derivatives were synthesized by reacting biphenyl acid chloride with 2-aminobenzothiazole . Similarly, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized by combining the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with carboxamides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often confirmed using spectroscopic methods such as NMR, mass spectrometry, and sometimes X-ray crystallography. For example, the structures of compounds in the study of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were elucidated by X-ray crystallography . These techniques would be essential in determining the molecular structure of the compound .
Chemical Reactions Analysis
Benzothiazole derivatives can participate in various chemical reactions. For instance, the electrosynthesis of tetrazolic thioethers from dihydroxybenzenes and 1-phenyl-5-mercaptotetrazole involves electrooxidative/Michael-type sequential reactions . The reactivity of the compound could be explored through similar electrochemical methods or other types of chemical reactions relevant to its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, can be influenced by their substituents. For example, the presence of methoxy and hydroxy groups, as well as nitro and amino substitutions, can affect the antioxidative capacity and antiproliferative activity of benzimidazole/benzothiazole-2-carboxamides . The physical and chemical properties of the compound would need to be determined experimentally.
Relevant Case Studies
Several studies have reported the biological activities of benzothiazole derivatives. For instance, certain benzimidazole-2-carboxamides showed promising antiproliferative activity against human cancer cells . Another study found that benzothiazole-2-carboxamide derivatives exhibited diuretic activity in vivo . Additionally, novel N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides showed antitumor activities in vitro . These studies provide a context for the potential biological activities of the compound .
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
A significant application of compounds similar to 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(3-phenylpropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is in the development of antibacterial agents. For instance, Palkar et al. (2017) synthesized novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrating promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).
Antitumor Activity
Another research area is the investigation of antitumor activities. Ostapiuk et al. (2017) explored the synthesis of new thiazole derivatives, including 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides. Some of these compounds showed significant antitumor effects, highlighting the potential of such chemical structures in cancer treatment research (Ostapiuk et al., 2017).
Cytotoxic Evaluation and EGFR Inhibition
Research by Zhang et al. (2017) focused on a series of benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. These compounds were evaluated for cytotoxicity against various cancer cell lines. Certain compounds showed moderate to excellent potency, suggesting their potential as EGFR inhibitors and their relevance in cancer treatment (Zhang et al., 2017).
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(3-phenylpropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c29-23(17-11-12-19-20(14-17)32-15-31-19)28-25-27-22-18(9-4-10-21(22)33-25)24(30)26-13-5-8-16-6-2-1-3-7-16/h1-3,6-7,11-12,14,18H,4-5,8-10,13,15H2,(H,26,30)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRIPFDCMKDXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)NCCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-6-carboxylic acid hydrochloride](/img/structure/B2505731.png)
![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2505735.png)






![N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)
![(1S,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2505754.png)